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Cat. No.: B560028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pan-AKT inhibitor Afuresertib with

other therapeutic alternatives, based on available Phase I and II clinical trial data. The

information is intended to support research, scientific evaluation, and drug development efforts

in the field of oncology.

Introduction to Afuresertib and its Mechanism of
Action
Afuresertib (also known as GSK2110183 or LAE002) is an orally bioavailable small molecule

that acts as a potent, ATP-competitive inhibitor of all three isoforms of the serine/threonine

kinase AKT (AKT1, AKT2, and AKT3). The AKT signaling pathway, also known as the

PI3K/AKT/mTOR pathway, is a critical regulator of cell growth, proliferation, survival, and

metabolism. Dysregulation of this pathway is a common feature in many types of cancer,

making it a key target for therapeutic intervention. By inhibiting AKT, Afuresertib aims to

induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.

The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of

receptor tyrosine kinases or G-protein coupled receptors. This leads to the activation of

phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-
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bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts

as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and

phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the cell membrane allows

for the phosphorylation and subsequent activation of AKT by PDK1 and the mTOR complex 2

(mTORC2). Once activated, AKT phosphorylates a multitude of downstream substrates,

leading to increased cell survival, growth, and proliferation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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